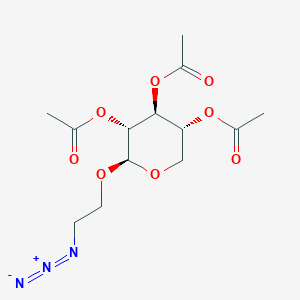
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside is a chemical compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azido group (-N3) attached to a sugar moiety. This particular compound is a derivative of beta-D-xylopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and an azidoethyl group is attached to the anomeric carbon.
Méthodes De Préparation
The synthesis of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside typically involves multiple steps The starting material is often beta-D-xylopyranoside, which undergoes acetylation to protect the hydroxyl groups The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridineThis is typically achieved through a nucleophilic substitution reaction, where an azidoethyl halide reacts with the acetylated sugar under basic conditions.
Analyse Des Réactions Chimiques
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming triazoles.
Applications De Recherche Scientifique
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of glycochemistry.
Biology: The compound can be used in the study of carbohydrate-protein interactions, as the azido group allows for bioorthogonal labeling.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside largely depends on the context in which it is used. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the azido group can be used for bioorthogonal labeling, allowing researchers to track the compound or its derivatives within cells or tissues .
Comparaison Avec Des Composés Similaires
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-xylopyranoside can be compared to other azido sugars such as:
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-glucopyranoside: Similar in structure but derived from glucose instead of xylose.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-galactopyranoside: Derived from galactose, with similar reactivity but different biological properties.
2-Azidoethyl 2-O,3-O,4-O-triacetyl-beta-D-mannopyranoside: Derived from mannose, often used in different biological contexts due to its unique properties.
Each of these compounds has unique properties and applications, but they all share the common feature of having an azido group attached to a sugar moiety, making them useful in various chemical and biological applications.
Propriétés
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O8/c1-7(17)22-10-6-21-13(20-5-4-15-16-14)12(24-9(3)19)11(10)23-8(2)18/h10-13H,4-6H2,1-3H3/t10-,11+,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQACQBBRRKH-YVECIDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
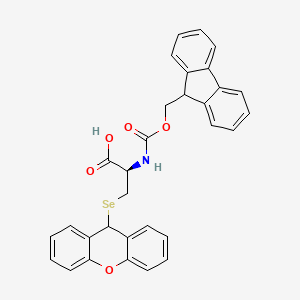
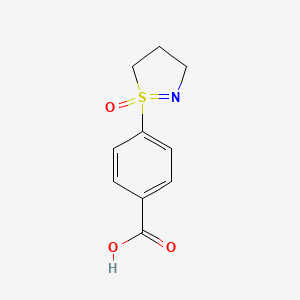
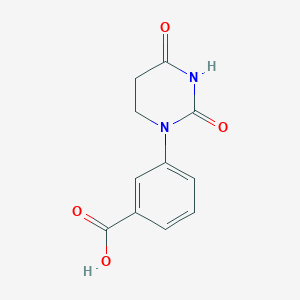

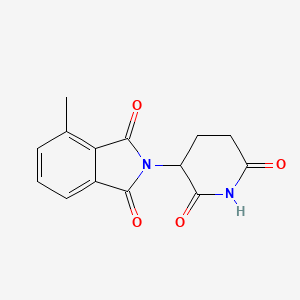
![Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8194599.png)
![2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194601.png)
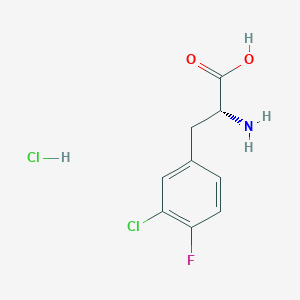
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)
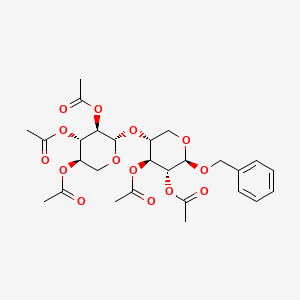
![(1R,2S,3S,4R,5R)-2-fluoro-4-iodo-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B8194633.png)
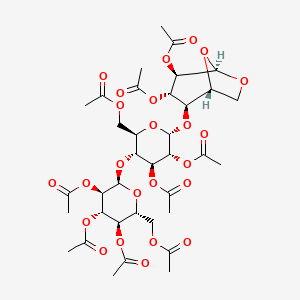
![Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)

